molecular formula C13H10ClIN2 B1480719 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine CAS No. 2098026-23-2

4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine

Cat. No.: B1480719
CAS No.: 2098026-23-2
M. Wt: 356.59 g/mol
InChI Key: DQQOJXGJJNLNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine is a useful research compound. Its molecular formula is C13H10ClIN2 and its molecular weight is 356.59 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIN2/c14-12-7-11(8-3-5-10(15)6-4-8)16-13(17-12)9-1-2-9/h3-7,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQOJXGJJNLNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a cyclopropyl group, a chlorine atom, and an iodophenyl moiety. Its molecular formula is C12_{12}H10_{10}ClI N2_{2}, and it has a molecular weight of 304.56 g/mol. The compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The structure of 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine includes:

  • A pyrimidine ring , which is known for its role in various biological activities.
  • A cyclopropyl group that may enhance the compound's reactivity and biological interactions.
  • Halogen substituents (chlorine and iodine) which are known to influence the pharmacological properties of compounds.

Biological Activities

Research indicates that compounds similar to 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown potential in inhibiting tumor growth and proliferation. For example, studies have highlighted their effectiveness against several cancer types, including melanoma and breast cancer.
  • Antiviral Properties : Some derivatives have demonstrated activity against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV), suggesting potential therapeutic applications in virology .

The biological activity of 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine can be attributed to its interaction with various biological targets. For instance:

  • It may act as an inhibitor of specific kinases involved in cancer progression.
  • The halogen atoms can enhance binding affinity to target proteins, thereby increasing the efficacy of the compound.

Case Studies

  • Anticancer Efficacy : In vitro studies have shown that 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine inhibits cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antiviral Activity : A study evaluated the compound's effectiveness against HCMV, revealing that it inhibited viral replication at low micromolar concentrations without significant cytotoxicity .

Comparative Analysis

To better understand the biological activity of 4-Chloro-2-cyclopropyl-6-(4-iodophenyl)pyrimidine, a comparison with structurally similar compounds is useful:

Compound NameStructureSimilarity (%)Unique Features
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylamino-pyrimidineStructure76%Contains a methylamino group
N-(5-Fluoro-2-iodophenyl)acetamideStructure65%Acetamide functional group
8-Fluoroquinazoline-2,4(1H,3H)-dioneStructure64%Quinazoline core

This table illustrates that while these compounds share structural similarities, their unique features may influence their biological activity differently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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